molecular formula C22H18BrN3O2S B4560728 (5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4560728
M. Wt: 468.4 g/mol
InChI Key: PKIUBSSYGUIDMZ-GZTJUZNOSA-N
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Description

The compound “(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione” is a complex organic molecule. It features a combination of aromatic and heterocyclic structures, which may impart unique chemical and physical properties. This compound could potentially be of interest in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyrrole and diazinane rings, followed by the introduction of the bromonaphthalene and sulfanylidene groups. Typical reaction conditions might include:

    Formation of Pyrrole Ring: This could involve the condensation of a 1,4-dicarbonyl compound with an amine.

    Formation of Diazinane Ring: This might be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Bromonaphthalene: This step could involve a bromination reaction using bromine or a brominating agent.

    Final Assembly: The final step might involve coupling reactions to assemble the complete molecule.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve:

    Catalysis: Use of catalysts to improve reaction efficiency.

    Purification: Techniques such as chromatography to purify intermediates and the final product.

    Scale-Up: Adapting laboratory-scale reactions to industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms, potentially altering the electronic properties of the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which could affect the stability and reactivity.

    Substitution: Replacement of one functional group with another, which could be used to modify the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology

In biology, this compound might be studied for its potential biological activity. It could be screened for activity against various biological targets, such as enzymes or receptors.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its structure suggests it might interact with specific molecular targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials. Its unique properties might make it suitable for applications in electronics, coatings, or other advanced materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with Receptors: Modulating receptor signaling pathways.

    Altering Cellular Processes: Affecting processes such as cell division, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[[1-(4-chloronaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-5-[[1-(4-fluoronaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and structural features. The presence of the bromonaphthalene moiety, for example, might impart unique electronic properties compared to similar compounds with different substituents.

Properties

IUPAC Name

(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrN3O2S/c1-12-10-14(11-17-20(27)24-22(29)25(3)21(17)28)13(2)26(12)19-9-8-18(23)15-6-4-5-7-16(15)19/h4-11H,1-3H3,(H,24,27,29)/b17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKIUBSSYGUIDMZ-GZTJUZNOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)C=C4C(=O)NC(=S)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C3=CC=CC=C32)Br)C)/C=C/4\C(=O)NC(=S)N(C4=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
(5E)-5-[[1-(4-bromonaphthalen-1-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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